Oxirane,2-(chloromethyl-d2)-
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Overview
Description
. It is a derivative of epichlorohydrin, where two hydrogen atoms are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of Oxirane,2-(chloromethyl-d2)- typically involves the deuteration of epichlorohydrin. One common method is the reaction of epichlorohydrin with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . The reaction conditions usually include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Oxirane,2-(chloromethyl-d2)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted products.
Ring-Opening Reactions: The oxirane ring can be opened by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction Reactions: It can be oxidized to form glycidol or reduced to form 3-chloro-1,2-propanediol.
Scientific Research Applications
Oxirane,2-(chloromethyl-d2)- is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Oxirane,2-(chloromethyl-d2)- involves the interaction of the oxirane ring with various nucleophiles. The ring-opening reaction is typically initiated by the nucleophilic attack on the less sterically hindered carbon atom of the oxirane ring . This leads to the formation of a carbocation intermediate, which is then stabilized by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Oxirane,2-(chloromethyl-d2)- can be compared with other similar compounds such as:
Epichlorohydrin: The non-deuterated analog of Oxirane,2-(chloromethyl-d2)-, commonly used in the production of epoxy resins.
Glycidol: An oxidized form of epichlorohydrin, used in the synthesis of various chemicals and pharmaceuticals.
3-Chloro-1,2-propanediol: A reduced form of epichlorohydrin, used as an intermediate in the synthesis of other chemicals.
The uniqueness of Oxirane,2-(chloromethyl-d2)- lies in its deuterium labeling, which makes it valuable for isotope effect studies and tracing experiments in various scientific fields.
Properties
Molecular Formula |
C3H5ClO |
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Molecular Weight |
94.53 g/mol |
IUPAC Name |
2-[chloro(dideuterio)methyl]oxirane |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2 |
InChI Key |
BRLQWZUYTZBJKN-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C1CO1)Cl |
Canonical SMILES |
C1C(O1)CCl |
Origin of Product |
United States |
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